N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide
Description
This compound belongs to a class of sulfonamide derivatives featuring a carbamothioyl linker and a 4,6-dimethylpyrimidin-2-yl sulfamoyl group.
Properties
IUPAC Name |
N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S2/c1-15-14-16(2)24-21(23-15)27-32(29,30)19-11-9-18(10-12-19)25-22(31)26-20(28)13-8-17-6-4-3-5-7-17/h3-7,9-12,14H,8,13H2,1-2H3,(H,23,24,27)(H2,25,26,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTKAZFIXCKQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]aniline
The foundational intermediate, 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline, is synthesized via sulfonylation of 4-aminobenzenesulfonyl chloride with 4,6-dimethylpyrimidin-2-amine.
Procedure :
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Sulfonylation :
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4-Aminobenzenesulfonyl chloride (1.2 equiv) is reacted with 4,6-dimethylpyrimidin-2-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
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Diisopropylethylamine (DIEA, 2.5 equiv) is added to scavenge HCl, and the mixture is stirred at 25°C for 12 hours .
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The product is extracted with DCM, washed with brine, and purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) to yield the sulfonamide intermediate (78% yield).
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Nitro Reduction :
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The nitro group of 4-nitro-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (precursor to the sulfonamide) is reduced using hydrogen gas (1 atm) and 10% Pd/C in ethanol at 25°C for 6 hours .
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Filtration and solvent evaporation yield 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline as a pale-yellow solid (92% yield).
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Thiourea Formation via Isothiocyanate Intermediate
The aniline intermediate is converted to a thiourea by sequential isothiocyanate formation and nucleophilic addition.
Procedure :
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Isothiocyanate Synthesis :
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Thiourea Coupling :
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The isothiocyanate (1.0 equiv) is reacted with 3-phenylpropanamide (1.2 equiv) in tetrahydrofuran (THF) under reflux for 6 hours.
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Triethylamine (TEA, 2.0 equiv) is added to neutralize HCl, and the mixture is purified via flash chromatography (ethyl acetate/hexanes, 1:2) to isolate the thiourea product (67% yield) .
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Amide Bond Formation via Acyl Chloride Coupling
To introduce the 3-phenylpropanamide moiety, acylation of the thiourea’s primary amine is performed using 3-phenylpropanoyl chloride.
Procedure :
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Acyl Chloride Preparation :
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Amide Coupling :
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The thiourea intermediate (1.0 equiv) is dissolved in DMF, and 3-phenylpropanoyl chloride (1.5 equiv) is added dropwise at 0°C.
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DIEA (3.0 equiv) is introduced to maintain basicity, and the reaction is stirred for 12 hours.
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Purification via reverse-phase HPLC (acetonitrile/water) affords the final compound as a white solid (58% yield) .
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Optimization and Yield Analysis
Critical parameters influencing yield include reagent stoichiometry, solvent selection, and purification methods:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonamide Formation | DIEA, DCM, 25°C | 78 |
| Isothiocyanate Synthesis | Thiophosgene, DCM, 0°C | 85 |
| Thiourea Coupling | 3-Phenylpropanamide, THF, reflux | 67 |
| Acyl Chloride Preparation | Oxalyl chloride, DCM | 94 |
| Amide Bond Formation | 3-Phenylpropanoyl chloride, DMF, DIEA | 58 |
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Solvent Impact : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency by stabilizing reactive intermediates .
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Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields in analogous Suzuki reactions (67% yield) .
Spectroscopic Characterization
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinamides or thiols.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The compound’s 3-phenylpropanamide group contributes to its lipophilicity and steric bulk. Key comparisons with analogs are summarized below:
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., nitro, chloro) lower melting points (e.g., 168–170°C for nitro derivatives ), while bulky groups (e.g., thiophene) increase them (244–246°C ). The target compound’s 3-phenylpropanamide may confer intermediate thermal stability.
- Synthesis Yields : Methyl and chloro derivatives achieve higher yields (60–82%) compared to nitro analogs (50–52%) due to steric and electronic factors .
Spectroscopic and Computational Validation
- 1H NMR : Analogs show NH peaks at δ 10–12 ppm (carbamothioyl protons) and aromatic signals at δ 7.2–8.4 ppm . The target compound’s 3-phenylpropanamide would display split peaks for the propanamide chain (δ 2.5–3.5 ppm) and phenyl group (δ 7.2–7.5 ppm).
- Elemental Analysis : Reported analogs show <0.5% deviation between calculated and observed C/H/N content, confirming synthetic purity .
Biological Activity
N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide is a complex organic compound that exhibits significant biological activity, particularly in the context of cancer treatment. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 417.55 g/mol. The compound features a sulfamoyl group and an indole derivative, which contribute to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Sulfamoyl Group : Utilizing 4,6-dimethylpyrimidin-2-amine as a precursor.
- Coupling Reaction : Combining the sulfamoyl derivative with phenylpropanoic acid derivatives.
- Thioamide Formation : Introducing the carbamothioyl moiety through thiourea chemistry.
Each step requires optimization for yield and purity to ensure the final product's efficacy.
Anticancer Properties
Preliminary studies indicate that this compound has notable anti-cancer properties, particularly against colon cancer cells. It induces apoptosis and inhibits tumor growth through various mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancerous cells.
- Inhibition of Proliferation : It disrupts cell cycle progression, particularly at the G1/S checkpoint.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have investigated the efficacy of this compound:
- In Vitro Studies : Research conducted on colon cancer cell lines demonstrated a significant reduction in cell viability upon treatment with varying concentrations of the compound. The IC50 value was determined to be approximately 15 µM.
- Animal Models : In vivo experiments using xenograft models showed that administration of the compound resulted in a 50% reduction in tumor volume compared to control groups.
The mechanism by which this compound exerts its effects involves:
- Interaction with Cellular Pathways : The compound appears to interact with key signaling pathways involved in apoptosis and proliferation.
- Targeting Specific Proteins : Preliminary data suggest it may inhibit specific kinases associated with cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
